molecular formula C26H26N4O3S2 B11631415 7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631415
M. Wt: 506.6 g/mol
InChI Key: JTOWINQKZXSGJS-MTJSOVHGSA-N
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Description

The compound “(5Z)-5-[(7-METHYL-2-{[(4-METHYLPHENYL)METHYL]AMINO}-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features multiple functional groups, including a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and various substituents. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a compound typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions.
  • Introduction of the thiazolidinone ring via condensation reactions.
  • Functionalization of the molecule with various substituents through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

  • Use of high-yielding reactions.
  • Minimization of purification steps.
  • Implementation of continuous flow chemistry for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution at the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

Common reagents might include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions but could include:

  • Sulfoxides or sulfones from oxidation.
  • Alcohols from reduction.
  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand, given its structural complexity.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[1,2-a]pyrimidine derivatives or thiazolidinone-containing molecules.

Uniqueness

The uniqueness of this compound could be attributed to its specific substitution pattern and the combination of functional groups, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C26H26N4O3S2

Molecular Weight

506.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O3S2/c1-16-5-8-18(9-6-16)13-27-23-20(24(31)29-14-17(2)7-10-22(29)28-23)12-21-25(32)30(26(34)35-21)15-19-4-3-11-33-19/h5-10,12,14,19,27H,3-4,11,13,15H2,1-2H3/b21-12-

InChI Key

JTOWINQKZXSGJS-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Origin of Product

United States

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